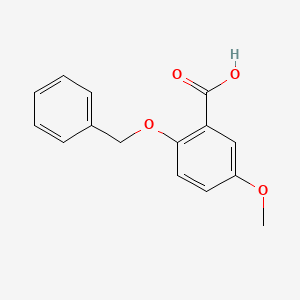

2-(Benzyloxy)-5-methoxybenzoic acid

Descripción general

Descripción

2-(Benzyloxy)-5-methoxybenzoic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 2-position and a methoxy group at the 5-position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methoxy-2-hydroxybenzoic acid.

Benzylation: The hydroxyl group at the 2-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxybenzoic acid derivatives.

Substitution: Nitro or halogenated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H14O4

- Molar Mass : 258.27 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)

The compound features a benzyloxy group and a methoxy group attached to a benzoic acid backbone, which contributes to its reactivity and potential interactions with biological systems.

Medicinal Chemistry

2-(Benzyloxy)-5-methoxybenzoic acid is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a precursor in synthesizing various bioactive compounds, particularly those targeting inflammatory conditions and cancer.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Cosmetic Industry

The compound has been explored for its use in cosmetic formulations, particularly for anti-aging products. It is believed to promote collagen synthesis and inhibit matrix metalloproteinases (MMPs), which are involved in skin aging processes.

- Collagen Production : Research indicates that this compound can enhance collagen synthesis in skin cells, making it a candidate for skincare products aimed at reducing wrinkles and improving skin elasticity.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

- Synthetic Routes : The compound can participate in nucleophilic substitution reactions, oxidation-reduction reactions, and esterification processes, facilitating the creation of diverse derivatives with tailored properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Dermatological Applications

In another study focused on dermatology, researchers evaluated the effects of this compound on human dermal fibroblasts. The findings indicated that treatment with this compound led to increased collagen production and decreased expression of MMPs, suggesting its efficacy in anti-aging skincare formulations .

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The benzyloxy and methoxy groups can modulate the compound’s binding affinity and specificity towards molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

2-(Benzyloxy)benzoic acid: Lacks the methoxy group at the 5-position.

5-Methoxybenzoic acid: Lacks the benzyloxy group at the 2-position.

2-Methoxybenzoic acid: Lacks the benzyloxy group and has the methoxy group at the 2-position.

Uniqueness

2-(Benzyloxy)-5-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its utility in various applications compared to similar compounds with only one substituent.

Actividad Biológica

2-(Benzyloxy)-5-methoxybenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity through various studies, including its effects on cancer cells, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound features a benzoic acid backbone with a methoxy group and a benzyloxy substituent. This structural configuration is believed to influence its biological activity significantly.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : A study evaluated the compound's cytotoxicity against MCF-7 breast cancer cells, reporting an IC50 value in the micromolar range. This suggests that the compound may effectively inhibit cancer cell proliferation.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. These findings align with other studies that demonstrate similar mechanisms in related compounds.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent.

- Antibacterial Activity : In vitro tests reveal that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) values are comparable to those of established antibiotics.

- Antifungal Activity : The compound has demonstrated antifungal properties against pathogens like Candida albicans, indicating its potential utility in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Methoxy Group : The presence of the methoxy group enhances lipophilicity, facilitating better membrane penetration and increased bioavailability.

- Benzyloxy Substituent : This moiety may contribute to the compound's ability to interact with specific biological targets, enhancing its therapeutic efficacy.

Case Study 1: Cytotoxicity Against Cancer Cells

A detailed investigation into the cytotoxic effects of this compound was conducted using various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| A549 | 15.3 | Cell cycle arrest at G1 phase |

| HCT-116 | 10.8 | Inhibition of proliferation |

These findings suggest a broad spectrum of anticancer activity across different cell types.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Antibacterial |

| Bacillus subtilis | 16 | Antibacterial |

| Candida albicans | 64 | Antifungal |

These results indicate that the compound possesses selective antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.

Propiedades

IUPAC Name |

5-methoxy-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLHUTPCEBIETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.